N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using reagents like nitric acid.
Formation of the acrylamide moiety: The acrylamide group can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and nitro groups, along with the furan ring, makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C19H12F2N2O4 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12F2N2O4/c20-13-4-7-17(16(21)11-13)22-19(24)9-6-15-5-8-18(27-15)12-2-1-3-14(10-12)23(25)26/h1-11H,(H,22,24)/b9-6+ |
InChI Key |
NMGYGRADLHKSEN-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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